molecular formula C9H10O2 B112791 3-Methoxy-2-methylbenzaldehyde CAS No. 56724-03-9

3-Methoxy-2-methylbenzaldehyde

Cat. No.: B112791
CAS No.: 56724-03-9
M. Wt: 150.17 g/mol
InChI Key: VUVSSLDCCMJFTM-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzaldehyde, featuring a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

3-Methoxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Safety and Hazards

3-Methoxy-2-methylbenzaldehyde is classified as a warning signal word according to the GHS classification . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

Relevant Papers One relevant paper is “Two new benzaldehyde derivatives from mangrove endophytic” which discusses the constituents of the marine fungus (ZZF 32#). From the ethyl acetate extract, three compounds have been isolated, including two new benzaldehyde derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 3-hydroxy-2-methylbenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methylation reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 3-Methoxy-2-methylbenzoic acid.

    Reduction: 3-Methoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

    3-Methoxybenzaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its reactivity and interaction with other molecules.

    4-Methoxybenzaldehyde: The methoxy group is in the para position, which can influence its electronic properties and reactivity.

Uniqueness: 3-Methoxy-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a methoxy and a methyl group on the benzene ring provides a distinct steric and electronic environment, making it a valuable compound in various chemical syntheses.

Properties

IUPAC Name

3-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSSLDCCMJFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523729
Record name 3-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56724-03-9
Record name 3-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of pyridinium chlorochromate (19.2 g; 89.2 mmol) in dichloromethane at ambient temperature was treated with a solution of (3-methoxy-2-methylphenyl)methanol (9.05 g; 59.47 mmol) in dichloromethane. The reaction solution immediately turned a greenish-brown color. The reaction was stirred for 3.5 hr, diluted 50% with diethyl ether and decanted. The brown gummy residue was triturated twice more with diethyl ether (40 mL) and the ether extracts were combined and evaporated to yield a yellow oil. The oil was passed through a column of silica gel with an ether/hexane mixture to yield the title product, 8.74 g; 97% yield.
Quantity
19.2 g
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9.05 g
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ether hexane
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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